Di-3-pyridylmercury
Description
Historical Perspectives in Organometallic Mercury Research
The field of organomercury chemistry traces its origins to the mid-19th century. One of the seminal moments was the first synthesis of an organomercury compound, methylmercury (B97897) iodide, by English chemist Edward Frankland in 1852. thieme-connect.de This discovery was soon followed by reports on dialkylmercury compounds, such as dimethylmercury. thieme-connect.de
A significant advancement came at the end of the century with Otto Dimroth's discovery of the direct electrophilic substitution of aromatic compounds using mercury(II) salts, a reaction now known as mercuration. thieme-connect.dewikiwand.com This opened up pathways to a wide array of aromatic organomercury compounds. Throughout the early 20th century, research expanded to include other foundational reactions like oxymercuration, further broadening the synthetic toolkit available to chemists. thieme-connect.de Despite early recognition of the hazardous nature of some of these compounds, their unique properties led to their use as fungicides and antiseptics, and as versatile intermediates in organic synthesis. thieme-connect.decharlotte.edunih.gov
Table 1: Key Historical Milestones in Organomercury Chemistry
| Year | Discovery | Significance |
|---|---|---|
| 1852 | Edward Frankland synthesizes the first organomercury compound, methylmercury(II) iodide. thieme-connect.de | Marks the beginning of organomercury chemistry. thieme-connect.de |
| 1898 | Otto Dimroth reports the mercuration of benzene. wikiwand.com | Established a key method for forming aryl-mercury bonds via electrophilic substitution. thieme-connect.dewikiwand.com |
| Early 1900s | Commercial applications of organomercury compounds emerge. | Utilized as fungicides and antiseptics, demonstrating their practical utility. thieme-connect.decharlotte.edu |
| Mid-20th Century | The Minamata disaster brings organomercury compounds to public attention. | Highlighted the environmental persistence and biological transformation of mercury into toxic organometallic forms like methylmercury. libretexts.org |
General Scope of Organometallic Compounds Featuring Mercury-Carbon Bonds
Organomercury compounds, sometimes referred to as organomercurials, are formally defined by the presence of at least one covalent bond between a mercury and a carbon atom. charlotte.edueuropa.eunih.gov The Hg-C bond is typically stable towards air and moisture but can be sensitive to light. slideshare.net These compounds are generally classified into two main categories based on the number of organic groups attached to the mercury atom.
Diorganomercury compounds (R₂Hg): In these molecules, the mercury atom is bonded to two organic substituents (which can be alkyl, aryl, vinyl, etc.). They typically exhibit a linear geometry around the mercury atom. Di-3-pyridylmercury (C₁₀H₈HgN₂) is an example of a diarylmercury compound. nih.gov
Organomercury halides and salts (RHgX): These compounds feature one organic group and one anionic ligand (X), which is commonly a halide (Cl, Br, I) or an acetate (B1210297) (OAc).
The versatility of organomercury chemistry stems from the wide variety of organic moieties that can be linked to mercury. The Hg-C bond's reactivity is well-controlled, making these compounds valuable synthetic intermediates, particularly in transmetalation reactions where the organic group is transferred to another metal. thieme-connect.dewikiwand.com
Table 2: Classification of Organomercury Compounds
| Class | General Formula | Description | Example(s) |
|---|---|---|---|
| Diorganomercury | R₂Hg (R = alkyl, aryl, etc.) | Two organic groups are covalently bonded to a central mercury atom. | Dimethylmercury, Diphenylmercury (B1670734), this compound |
| Organomercury Salts | RHgX (X = halide, acetate, etc.) | One organic group and one anionic ligand are bonded to the mercury atom. | Methylmercury chloride, Phenylmercury acetate |
Significance of Pyridyl Ligands in Organomercury Chemistry
Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives (pyridyls) are ubiquitous ligands in organometallic and coordination chemistry. alfachemic.com Their significance arises from a combination of electronic and structural properties.
Pyridyl ligands act as Lewis bases through the lone pair of electrons on the nitrogen atom, allowing them to form strong coordinative bonds with metal centers. quora.com Furthermore, the aromatic π-system of the pyridine ring can participate in π-backbonding, where electron density from the metal's d-orbitals is donated back to the ligand's antibonding orbitals. quora.com This synergistic bonding mechanism (sigma donation and pi-acceptance) stabilizes the resulting metal complexes. quora.com
In the context of organomercury chemistry, pyridyl ligands are particularly interesting for constructing larger, well-defined molecular architectures. Diorganomercury compounds where the organic groups are pyridyls, such as bis(4-pyridyl)mercury and this compound, are often used as linear, rigid building blocks known as "tectons" in the field of crystal engineering and supramolecular chemistry. sci-hub.sersc.org These tectons can be linked with other metal ions or molecules through the nitrogen atoms of the pyridyl rings to create one-, two-, or three-dimensional coordination polymers. sci-hub.sersc.orgresearchgate.net The geometry and electronic nature of the pyridyl ligand (i.e., the position of the nitrogen atom and any other substituents) play a crucial role in determining the final structure and properties of these supramolecular assemblies. rsc.org
Table 3: Properties and Roles of Pyridyl Ligands in Organometallic Chemistry
| Property | Description | Significance |
|---|---|---|
| Sigma (σ) Donor | The nitrogen lone pair donates electron density to the metal center. quora.com | Forms a strong coordinative bond, essential for complex formation. quora.com |
| Pi (π) Acceptor | The aromatic ring's antibonding orbitals can accept electron density from the metal. quora.com | Strengthens the metal-ligand interaction through backbonding and stabilizes low oxidation state metals. quora.com |
| Structural Rigidity | The aromatic ring provides a rigid and predictable geometry. | Allows for the design and construction of complex supramolecular architectures and coordination polymers. sci-hub.sersc.org |
| Versatility | Pyridine and its derivatives are readily available and can be easily modified. quora.comrsc.org | Enables fine-tuning of the steric and electronic properties of the resulting metal complexes for applications in catalysis and materials science. alfachemic.comrsc.org |
Structure
2D Structure
Properties
CAS No. |
20738-78-7 |
|---|---|
Molecular Formula |
C10H8HgN2 |
Molecular Weight |
356.78 g/mol |
IUPAC Name |
dipyridin-3-ylmercury |
InChI |
InChI=1S/2C5H4N.Hg/c2*1-2-4-6-5-3-1;/h2*1-2,4-5H; |
InChI Key |
XWKSLJPUQPZEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)[Hg]C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy Applications (Infrared, Raman) for Elucidating Bonding Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of Di-3-pyridylmercury by identifying its characteristic vibrational modes. uwi.eduvscht.cznih.gov These methods provide complementary information: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter its polarizability. washington.edu
For this compound, the vibrational spectra are expected to be dominated by the modes of the 3-pyridyl ligand, although these will be perturbed by coordination to the mercury atom. Key spectral regions of interest include:
Pyridine (B92270) Ring Vibrations: The stretching and bending vibrations of the C-C and C-N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
C-Hg Stretching Vibrations: The most direct insight into the carbon-mercury bond comes from the C-Hg stretching modes. These are typically weak in the IR spectrum but give rise to strong signals in the Raman spectrum. For diarylmercury compounds, these symmetric and asymmetric stretches are expected in the low-frequency region, often below 300 cm⁻¹.
By comparing the spectra of this compound to that of free pyridine, shifts in vibrational frequencies can be correlated with the electronic effects of the mercury atom on the pyridine ring. irb.hr While specific experimental spectra for this compound are not detailed in the available literature, the table below outlines the expected vibrational modes based on analysis of similar compounds. nih.govresearchgate.net
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method | Information Yielded |
|---|---|---|---|
| ν(C-H) aromatic | 3100 - 3000 | IR, Raman | Confirms presence of pyridyl ring C-H bonds. |
| ν(C=C)/ν(C=N) ring stretching | 1600 - 1400 | IR, Raman | Elucidates electronic structure of the pyridine ring. |
| δ(C-H) in-plane bending | 1300 - 1000 | IR, Raman | Structural fingerprint of the pyridyl ligand. |
| γ(C-H) out-of-plane bending | 900 - 700 | IR | Confirms substitution pattern on the pyridine ring. |
| ν(C-Hg) stretching | 300 - 200 | Raman | Directly probes the strength of the C-Hg bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of diamagnetic molecules like this compound. msu.edu By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be established. sigmaaldrich.commdpi.comuwimona.edu.jm
For this compound, due to the symmetry of the molecule, a simplified set of signals is expected for the pyridyl protons and carbons. The 3-pyridyl group has four distinct hydrogen atoms and five distinct carbon atoms. Their chemical shifts would be influenced by the electron-withdrawing nature of the mercury atom.
¹H NMR: The spectrum would display four signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C2, C4, C5, and C6 positions of the pyridine ring. The coupling patterns (e.g., doublet, triplet, doublet of doublets) would allow for unambiguous assignment of each proton. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Information Yielded |
|---|---|---|---|---|
| ¹H | H2 | ~8.5 - 9.0 | d | Confirms the structure and electronic environment of the pyridyl ring. |
| ¹H | H4 | ~7.5 - 8.0 | dt | |
| ¹H | H5 | ~7.2 - 7.6 | ddd | |
| ¹H | H6 | ~8.4 - 8.8 | dd | |
| ¹³C | C2 | ~150 | - | Provides data on the carbon skeleton and the C-Hg bond's electronic character. |
| ¹³C | C3 | >160 (broad) | - | |
| ¹³C | C4 | ~135 | - | |
| ¹³C | C5 | ~125 | - | |
| ¹³C | C6 | ~150 | - |
d=doublet, dt=doublet of triplets, ddd=doublet of doublet of doublets
Mass Spectrometry Techniques in the Analysis of Organomercury Compounds
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of compounds and for obtaining structural information through fragmentation analysis. acdlabs.commiamioh.edu For organomercury compounds, MS can confirm the identity of the molecule and shed light on the stability of the metal-carbon bonds. nist.govacs.org
When this compound is analyzed by electron impact mass spectrometry (EI-MS), the following fragmentation patterns are expected:
Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion would be observed. The cluster arises from the rich isotopic distribution of mercury.
Carbon-Mercury Bond Cleavage: The dominant fragmentation pathway for organomercury compounds is the fission of the C-Hg bond. rsc.org This would lead to the formation of a [Hg(C₅H₄N)]⁺ fragment and a pyridyl radical.
Loss of the Second Ligand: The [Hg(C₅H₄N)]⁺ fragment can further lose the remaining pyridyl group to give the Hg⁺ ion.
Ligand Fragmentation: The pyridyl cation, [C₅H₄N]⁺, would also be observed, along with its characteristic fragmentation pattern, such as the loss of HCN. researchgate.net
Tandem mass spectrometry (MS/MS) techniques could be employed for more detailed structural elucidation by isolating a specific fragment ion and inducing further fragmentation. researchgate.net
Table 3: Expected Mass Spectrometry Fragments for this compound
| Ion Fragment | Formula | Significance |
|---|---|---|
| Molecular Ion | [Hg(C₅H₄N)₂]⁺ | Confirms molecular weight and isotopic pattern of Hg. |
| Mercury-Pyridyl Fragment | [Hg(C₅H₄N)]⁺ | Result of the primary C-Hg bond cleavage. rsc.org |
| Pyridyl Cation | [C₅H₄N]⁺ | Indicates the presence of the pyridyl ligand. |
| Mercury Cation | [Hg]⁺ | Represents complete loss of organic ligands. |
Electronic Absorption Spectroscopy for Investigating Electronic Structures
Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states. up.ac.zalibretexts.org For this compound, the UV-Vis spectrum is expected to be characterized by intense absorptions in the ultraviolet region.
The electronic transitions are primarily associated with the pyridyl ligands. The expected transitions include:
π → π Transitions:* These are high-energy transitions occurring within the aromatic π-system of the pyridine rings. They typically result in strong absorption bands, often below 300 nm. researchgate.netscispace.com
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital. They are generally weaker in intensity compared to π → π* transitions.
Coordination to the mercury center can cause a shift in the position and intensity of these bands (a chromophoric shift) compared to free pyridine, reflecting the electronic interaction between the metal and the ligand. acs.orgresearchgate.net
Table 4: Expected Electronic Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Characteristics |
|---|---|---|
| π → π | 220 - 280 | High molar absorptivity (ε). researchgate.net |
| n → π | 270 - 320 | Low molar absorptivity (ε), may be obscured by π → π* bands. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Organomercurials
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal centers. unibo.itbruker.combruker.com
This compound is a compound of mercury in the +2 oxidation state, which has a [Xe]4f¹⁴5d¹⁰ electronic configuration. As all electrons are paired, the molecule is diamagnetic. Therefore, this compound is EPR-silent and cannot be studied by this technique.
However, EPR spectroscopy is a vital tool for the characterization of paramagnetic organomercury compounds, such as organomercury radical complexes. researchgate.net In such cases, EPR spectra can provide detailed information on the electronic structure and the environment of the unpaired electron. Analysis of the g-factor and hyperfine coupling constants to magnetic nuclei (like ¹⁹⁹Hg, ²⁰¹Hg, ¹⁴N, and ¹H) can reveal how the unpaired electron's density is distributed across the molecule, offering insights into the nature of the bonding and molecular structure of these transient or stable radical species. researchgate.net
X-ray Crystallography for Crystalline Architecture Determination
For an organomercury compound like this compound, a crystallographic study would be expected to reveal a linear or nearly linear C-Hg-C arrangement, which is characteristic of diorganomercury(II) compounds where the mercury atom utilizes sp-hybrid orbitals for bonding. The analysis would also precisely determine the orientation of the two pyridyl rings relative to each other. Intermolecular interactions, such as π–π stacking between the aromatic rings, which dictate the crystal packing, could also be identified. iucr.org
A single-crystal X-ray diffraction experiment is the gold standard for structural determination. uhu-ciqso.es It involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. rsc.orgresearchgate.net
While the specific crystal structure of this compound has not been reported in the available search results, data from analogous mercury(II) complexes with pyridine-based ligands suggest the key structural parameters that would be obtained. researchgate.netresearchgate.net A study would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise atomic coordinates of every atom in the molecule. From these coordinates, crucial geometric parameters are calculated.
Table 5: Illustrative Single-Crystal X-ray Diffraction Data for a Diorganomercury Compound
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |
| C-Hg Bond Length | ~2.1 Å | Indicates the strength and nature of the covalent C-Hg bond. |
| C-Hg-C Bond Angle | ~180° | Confirms the expected linear geometry of Hg(II). |
| Hg-C-C Bond Angles | ~120° | Shows the geometry at the ipso-carbon of the pyridyl ring. |
| Intermolecular Contacts | e.g., π-π stacking distances (~3.5 Å) | Explains how molecules are arranged in the solid state. |
Elemental Analysis and Molar Conductance Measurements in Complex Characterization
Elemental analysis and molar conductance measurements are crucial techniques for the characterization of new chemical compounds, including complexes involving this compound. These methods provide fundamental information regarding the compound's empirical formula and its electrolytic nature in solution. researchgate.net
Elemental Analysis
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This technique is a standard procedure in the characterization of newly synthesized organometallic complexes. velp.com
Below is a table showing the theoretical elemental composition of this compound. When new complexes derived from this compound are synthesized, similar tables are used to validate their proposed structures.
Table 1: Theoretical Elemental Composition of this compound (C₁₀H₈HgN₂) nih.gov
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 33.67 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 2.26 |
| Mercury | Hg | 200.59 | 1 | 200.59 | 56.22 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 7.85 |
| Total | 356.78 | 100.00 |
Note: Data computed by PubChem. nih.gov
Molar Conductance
Molar conductance (ΛM) measurements are used to determine whether a compound behaves as an electrolyte in a specific solvent. The molar conductivity is defined as the conductivity of a solution divided by the molar concentration of the electrolyte. wikipedia.org The magnitude of the molar conductance value indicates the degree of ionization of the solute. researchgate.net For instance, complexes of this compound dissolved in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be classified as non-electrolytic if their molar conductance values are very low, typically in the range of 0-20 S cm² mol⁻¹. researchgate.net This low value suggests that the compound remains as a neutral molecule in solution and does not dissociate into ions. wikipedia.orgresearchgate.net
Table 2: Representative Molar Conductance Ranges and Electrolyte Nature in DMSO researchgate.net
| Molar Conductance (ΛM) in DMSO (S cm² mol⁻¹) | Electrolyte Type |
| 0 - 20 | Non-electrolyte |
| 20 - 50 | 1:1 Electrolyte |
| 50 - 95 | 2:1 Electrolyte |
| 95 - 130 | 3:1 Electrolyte |
Note: These ranges are general guidelines and can be influenced by solvent and temperature. researchgate.net
Reactivity Profiles and Mechanistic Investigations of Di 3 Pyridylmercury
Cleavage Reactions of Mercury-Carbon Bonds in Pyridyl-Organomercurials
The mercury-carbon (Hg-C) bond, while relatively stable to air and water, can be cleaved under various conditions. mdpi.comwikipedia.org The cleavage of this bond in pyridyl-organomercurials like di-3-pyridylmercury can be induced by strong acids, electrophiles, and thermal decomposition. science.gov
Research has shown that strong acids can facilitate the cleavage of the C-Hg bond. For instance, the fusion of the dihydrochloride (B599025) salt of this compound at 222°C results in the cleavage of the bonds to yield pyridine (B92270) and mercuric chloride. science.gov This demonstrates a pathway for bond scission under thermal and acidic conditions. The general reactivity of symmetric organomercurials (R₂Hg) with acids, such as in acetolysis, proceeds via electrophilic substitution on the carbon atom, leading to the formation of R-H and an organomercury salt (RHgX). acs.org
The C-Hg bond is also susceptible to cleavage by various electrophiles, a reaction that forms the basis of many synthetic applications. wikipedia.orgresearchgate.net This reactivity is not limited to simple acids; other reagents can induce cleavage through distinct pathways, including those that generate radical intermediates or proceed through concerted mechanisms. wikipedia.orgresearchgate.net While the C-Hg bond in many organomercurials is notoriously inert and difficult to cleave at room temperature, specific reagents and conditions have been developed to facilitate this transformation. researchgate.net
Transmetalation Reactions Involving this compound as an Intermediate
Transmetalation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal center to another. mdpi.org This process is represented by the general equation: M₁–R + M₂–R′ → M₁–R′ + M₂–R mdpi.org
This compound, as a symmetric organomercurial (R₂Hg), can participate in transmetalation reactions, serving as a source of 3-pyridyl groups for transfer to other metals. A classic example of this type of reaction involves diphenylmercury (B1670734) (an analogue of this compound) reacting with aluminum metal to produce triphenylaluminium and elemental mercury. wikipedia.org
3 (C₆H₅)₂Hg + 2 Al → 2 Al(C₆H₅)₃ + 3 Hg wikipedia.org
This type of reaction, known as redox-transmetalation, is driven by thermodynamic factors, such as the relative electronegativities of the metals involved. mdpi.org Transmetalation is a crucial mechanistic step in many catalytic cross-coupling reactions, where the organic group from the organomercurial is transferred to a transition metal catalyst, typically palladium. wikipedia.orgmdpi.org This step activates the organic moiety for subsequent bond formation. nih.gov The ability of this compound to act as a pyridyl group donor in transmetalation reactions makes it a valuable intermediate in the synthesis of more complex molecules. wikipedia.org
Halogenation and Pseudohalogenation Pathways
One of the most well-established reactions of aryl organomercurials is halogenodemercuration, where the mercury-carbon bond is cleaved by a halogen to form an aryl halide and a mercury(II) halide. wikipedia.org Mercuration of pyridine predominantly occurs at the 3-position, making this compound an excellent precursor for 3-substituted pyridines. nih.gov
(py)₂Hg + X₂ → py-HgX + py-X
py-HgX + X₂ → py-X + HgX₂ (where py = 3-pyridyl and X = Br, I) wikipedia.org
This method provides a reliable route to 3-iodopyridine (B74083) and 3-bromopyridine. science.gov
Pseudohalogenation involves the introduction of a pseudohalide group, such as cyanide (–CN). Cyanogen (B1215507) bromide (BrCN) can act as an electrophilic cyanating agent. While some reports suggest BrCN may not cleave the C-Hg bond under certain conditions, other studies have shown that cyanogen halides can induce both halo-demercuration and cyano-demercuration, depending on the substrate and reaction conditions. wikipedia.org In reactions with organomercurials, cyanogen bromide can act as a source of an electrophilic cyanide group, leading to the formation of a nitrile.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Organomercurials
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and organomercurials like this compound can be effective coupling partners. wikipedia.orgwikipedia.org These reactions typically couple an organomercurial (R-Hg-R' or R₂Hg) with an organic halide or triflate (R''-X) in the presence of a Pd(0) catalyst.
The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition : The Pd(0) catalyst reacts with the organic halide (R''-X) to form a Pd(II) intermediate, LₙPd(R'')(X).
Transmetalation : The organomercurial transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II) species, LₙPd(R'')(R), and a mercury salt byproduct (R'HgX).
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product (R''-R), regenerating the Pd(0) catalyst which can re-enter the cycle. wikipedia.org
The efficiency and selectivity of these reactions can be influenced by additives. For instance, the presence of iodide ions can act as a nucleophilic catalyst, forming an anionic complex with the Pd(0) catalyst, which prevents the precipitation of palladium black and facilitates the heterolytic cleavage of the C-Hg bond during the transmetalation step. wikipedia.org
Mechanistic Principles Governing Organomercury Reactivity
The reactivity of organomercury compounds, including this compound, is dictated by several underlying mechanistic principles.
Electrophilic Substitution (Sₑ2 Mechanism) : This is one of the most common reaction pathways for organomercurials. The reaction involves an attack by an electrophile on the carbon atom of the Hg-C bond. This mechanism is characteristic of reactions like mercuration of aromatic rings and the halogenodemercuration of arylmercurials. nih.gov The cleavage of the carbon-mercury bond and the formation of the new bond with the electrophile are often concerted.
Radical Pathways : Although less common than electrophilic substitution, radical mechanisms can also operate. The Hg-C bond is relatively weak and can undergo homolytic cleavage, especially upon reaction with hydride sources or under photochemical conditions, to generate organic radicals. wikipedia.org
Transmetalation : As discussed previously, this is a key process where an organic group is exchanged between two different metal centers. mdpi.org It is a pivotal step in many catalytic cross-coupling reactions and its mechanism is highly dependent on the metals, ligands, and reaction conditions involved. nih.gov
Coordination and Geometry : Most organomercury(II) compounds adopt a linear geometry around the mercury atom, as seen in this compound. mdpi.com This coordination environment influences their reactivity. The interaction with solvents or other reagents can lead to changes in coordination, which may precede or facilitate bond cleavage and transfer reactions.
These mechanistic pathways collectively define the synthetic utility of this compound, enabling its transformation into a variety of valuable 3-substituted pyridine derivatives.
Mentioned Chemical Compounds
Coordination Chemistry and Supramolecular Assemblies of Di 3 Pyridylmercury
Di-3-pyridylmercury as a Ligand in Coordination Complex Formation
This compound functions as a ligand, a molecule that binds to a central metal atom to form a coordination complex. savemyexams.comnumberanalytics.com The nitrogen atoms of its two pyridyl rings possess lone pairs of electrons, which can be donated to a metal center, forming coordinate covalent bonds. savemyexams.comlibretexts.org This behavior allows it to connect with various metal ions, acting as a "tecton" or building block in the creation of larger, more complex structures.
Role of Di(pyridyl)mercury Tectons in Crystal Engineering
In the realm of crystal engineering, di(pyridyl)mercury compounds are valuable tectons for designing and synthesizing new solid-state materials with specific structures and properties. rsc.orgucl.ac.uk Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the assembly of molecules into crystalline solids. The predictable geometry and bonding capabilities of this compound make it an excellent candidate for constructing ordered crystalline architectures.
This compound is particularly effective in forming coordination polymers, which are extended structures consisting of repeating coordination entities. mdpi.comacs.org By linking metal ions, it acts as a spacer, creating one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks. mdpi.comresearchgate.net For instance, it has been used to construct 1D linear and zigzag chains, as well as more complex 3D networks. rsc.orgresearchgate.net
The formation of these extended structures is often achieved by reacting this compound with metal salts. The resulting architecture depends on various factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the presence of other ligands or solvent molecules. Examples include the formation of linear chains with mononuclear metal nodes and 3D networks with a specific topology, such as the cadmium sulfate (B86663) topology. rsc.org
Table 1: Examples of Coordination Polymers Formed with Di(pyridyl)mercury
| Metal Ion | Ancillary Ligands | Resulting Structure | Reference |
| Copper(II) | Monoethanolamine | 1D Linear Coordination Polymer | rsc.org |
| Copper(II) | Propanolamine | 1D Linear and 3D Coordination Polymers | rsc.org |
| Manganese(II) | Hexafluoroacetylacetonate | 1D Linear Chain | researchgate.net |
| Zinc(II) | Acetate (B1210297) | 1D Zigzag Chain | researchgate.net |
| Nickel(II) | O,O'-diisopropyldithiophosphate | 1D Linear Coordination Polymer | researchgate.netsci-hub.se |
Beyond the primary coordination bonds, the solid-state structures of this compound-containing compounds are significantly influenced by a variety of weaker, non-covalent interactions. rsc.orgresearchgate.net These supramolecular interactions play a crucial role in stabilizing the crystal packing and determining the final architecture. researchgate.net
Key interactions observed in these structures include:
Hg···N and Hg···O interactions: The mercury atom can participate in weak interactions with nitrogen or oxygen atoms from adjacent molecules. These interactions help to link coordination polymer chains into higher-dimensional structures, such as layers or 3D frameworks. rsc.orgresearchgate.netsci-hub.se
π···Hg interactions: The interaction between the electron-rich π-system of the pyridyl rings and the mercury atom is another important stabilizing force. rsc.org
The combination of these diverse supramolecular forces allows for the fine-tuning of the solid-state architectures, leading to the formation of complex and fascinating structures. rsc.orgresearchgate.net
Formation of Coordination Polymers and Extended Frameworks
Interplay with Transition Metals and Main Group Metal Ions in Complexation
This compound has been shown to form coordination complexes with a wide range of metal ions, including both transition metals and main group metals. msu.edu Transition metals, with their partially filled d-orbitals, are particularly well-suited to form stable complexes with ligands like this compound. libretexts.orgphysicsandmathstutor.com
Complexes have been successfully synthesized with various transition metal ions such as copper(II), manganese(II), zinc(II), and nickel(II). rsc.orgresearchgate.net The geometry of the resulting complex is often dictated by the preferred coordination number and geometry of the metal ion. libretexts.org For example, octahedral and square planar geometries are common for transition metal complexes. jscimedcentral.com
In addition to transition metals, this compound can also coordinate to main group metal ions. The principles of Lewis acid-base theory govern these interactions, where the metal ion acts as a Lewis acid (electron acceptor) and the ligand as a Lewis base (electron donor). libretexts.orgutexas.edu
Bridging Ligand Behavior in Polymetallic Systems
A significant aspect of the coordination chemistry of this compound is its ability to act as a bridging ligand. wikipedia.org In this role, it simultaneously binds to two or more metal centers, linking them together to form polymetallic systems. nih.gov This bridging behavior is essential for the construction of coordination polymers and other extended structures. researchgate.netsci-hub.se
The linear, rod-like structure of this compound makes it an ideal bridging ligand for creating predictable and ordered polymetallic assemblies. The distance and orientation between the metal centers can be controlled by the length and rigidity of the bridging ligand. This property is of great interest in the design of materials with specific electronic or magnetic properties that arise from the interaction between the metal centers.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic and Molecular Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.uanih.govresearchgate.net It has become a popular and versatile method in computational chemistry for studying the properties of molecules. dntb.gov.ua DFT calculations can provide valuable information about the geometry, electronic properties, and bonding characteristics of organomercury compounds.
While specific DFT studies exclusively focused on di-3-pyridylmercury are not extensively documented in the reviewed literature, insights can be drawn from theoretical investigations of closely related organomercury compounds and mercury(II) complexes with pyridyl-containing ligands.
For instance, theoretical studies on mercury(II) complexes with 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione have been conducted to understand their structural features. researchgate.net In one such complex, HgL2Br2, where L is the pyridyl-containing ligand, the Hg(II) ion is in a distorted tetrahedral environment, coordinated to two nitrogen atoms from the pyridine (B92270) rings and two bromide ions. researchgate.net The bond angles around the mercury center deviate significantly from the ideal tetrahedral angle, a phenomenon that has been investigated using theoretical calculations. researchgate.net
DFT calculations on η5-cyclopentadienyl half-sandwich organochalcogenide complexes have revealed details about the nature of the metal-ligand bonding. mdpi.com These studies show that the chalcogen centers are partially positively charged, while the cyclopentadienyl (B1206354) ligands are partially negatively charged, indicating a significant ionic contribution to the chemical bonding. mdpi.com Similar principles would apply to the Hg-C bonds in this compound.
In related organotellurium compounds containing an azomethine group, DFT calculations have been used to optimize the molecular structure and calculate energies. mdpi.com These studies show that substitutions on the aromatic rings can lead to a redistribution of the electron cloud. mdpi.com For an organomercury precursor in this study, the C-Hg-Cl angle was calculated to be 177.77°, indicating a nearly linear geometry around the mercury atom. mdpi.com
The electronic structure of this compound is expected to be influenced by the electronegativity of the nitrogen atom in the pyridine rings, which would affect the charge distribution and the nature of the mercury-carbon bonds. DFT calculations would be instrumental in quantifying these effects and providing a detailed picture of the molecule's electronic landscape.
Table 1: Representative Bond Parameters from DFT Studies of Related Organometallic Compounds
| Compound/Complex Feature | Parameter | Calculated Value | Reference |
| Organomercury Precursor | C-Hg-Cl angle | 177.77° | mdpi.com |
| Hg(II) with 4-pyridyl ligand | Hg-N bond length | 2.451 Å (average) | researchgate.net |
| Hg(II) with 4-pyridyl ligand | Hg-Br bond length | 2.44 Å (average) | researchgate.net |
| η5-Cp Half-Sandwich (Te) | Te-C(Ph) bond length | 2.165 Å | mdpi.com |
Computational Analysis of Supramolecular Aggregation Patterns
This compound, like its isomers, can act as a tecton, or building block, in the construction of supramolecular architectures. sci-hub.se The arrangement of these molecules in the solid state is governed by a variety of non-covalent interactions, which can be analyzed using computational methods.
Studies on the closely related bis(4-pyridyl)mercury have demonstrated its ability to form coordination polymers and co-crystals. sci-hub.se The supramolecular structures are stabilized by interactions such as Hg···N, Hg···O, π···Hg, and π-π stacking. sci-hub.se In one instance, bis(4-pyridyl)mercury molecules were found to interact with each other through N···Hg bonds, creating layers with square-like meshes. researchgate.net
Computational chemistry, particularly methods that can accurately model non-covalent interactions, is crucial for understanding these aggregation patterns. mdpi.com For example, in mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, computational studies have been used to investigate the nature of intermolecular Hg···S interactions, which are a form of spodium bonding. mdpi.com These analyses have shown that even when the distance between interacting atoms is large, the stabilizing energy can be significant, around -2.5 kcal/mol. mdpi.com
Molecular dynamics (MD) simulations are another powerful tool for studying the self-assembly of molecules into larger aggregates. nih.govnih.gov These simulations can model the behavior of many molecules in a solution or a crystal lattice over time, providing insights into the formation and stability of supramolecular structures. nih.govnih.gov For example, MD simulations have been used to study the aggregation of polydopamine tetramer subunits, confirming the stability of the resulting supramolecular clusters in both the gas phase and in aqueous solution. nih.gov
The aggregation patterns of this compound in the solid state would be influenced by the position of the nitrogen atom in the pyridine ring. This would affect the directionality of potential hydrogen bonds and other non-covalent interactions, leading to different crystal packing compared to its 2- and 4-pyridyl isomers. Computational analysis can help in predicting and understanding these differences in supramolecular aggregation.
Table 2: Types of Supramolecular Interactions in Related Pyridyl-Metal Complexes
| Interaction Type | Description |
| Hg···N | Interaction between a mercury atom and a nitrogen atom of a neighboring molecule. |
| Hg···O | Interaction between a mercury atom and an oxygen atom of a co-crystallized molecule or counter-ion. |
| π···Hg | Interaction between the electron cloud of an aromatic ring and a mercury atom. |
| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. |
| Hydrogen Bonding | Formation of hydrogen bonds, for example, involving co-crystallized solvent molecules or functional groups on the ligands. worktribe.com |
Prediction of Reactivity and Mechanistic Pathways through Computational Modeling
Computational modeling is increasingly used to predict the reactivity of chemical compounds and to elucidate the mechanisms of their reactions. nih.govmit.educecam.org These methods can be applied to organomercury compounds like this compound to understand their chemical behavior.
Approaches for predicting chemical reactivity range from quantum mechanical calculations to machine learning models. nih.govmit.edu For instance, computational models have been developed to predict the reactivity of covalent inhibitors, which is crucial for drug development. nih.gov These models can rapidly and accurately predict reactivity, reducing the need for extensive experimental work. nih.gov
The elucidation of reaction mechanisms often involves mapping the potential energy surface of a reaction. rsc.org Computational strategies like the Global Reaction Route Mapping (GRRM) have been developed to automatically search for reaction pathways, including transition states and intermediates. rsc.org These methods can be applied to various types of reactions, from thermal and photochemical reactions to organometallic catalysis. rsc.org
For this compound, computational modeling could be used to predict its reactivity towards various reagents. For example, the sites on the molecule most susceptible to electrophilic or nucleophilic attack could be identified by analyzing the distribution of electron density and molecular orbitals. The mechanism of reactions, such as the transfer of a pyridyl group to another metal, could be investigated by calculating the energies of possible transition states and intermediates.
A study on the selective pyridination of 5-methylcytosine (B146107) proposed a new reaction mechanism based on computational results. cam.ac.uk The study explained the variations in reaction yield with different pyridine substrates by considering the thermodynamics and kinetics of a key proton transfer step. cam.ac.uk This highlights the power of computational chemistry in providing detailed mechanistic insights.
While specific computational studies on the reactivity of this compound are not prevalent in the searched literature, the existing computational methodologies provide a robust framework for future investigations into its chemical behavior.
Energy and Charge Distribution Analysis within Organomercury Compounds
The distribution of energy and electronic charge within a molecule is fundamental to its structure, stability, and reactivity. Computational methods provide a means to quantify these distributions in organomercury compounds like this compound.
The energy of a continuous charge distribution can be calculated from the electric field, providing a measure of the work required to assemble the charge configuration. youtube.com In computational chemistry, the distribution of electron density is a key output of DFT calculations. ua.pt This electron density can be analyzed to understand the bonding and reactivity of the molecule.
Various methods exist for partitioning the electron density to assign partial atomic charges. nih.gov This allows for a simplified representation of the charge distribution, which can be correlated with the molecule's properties. For example, in a study of the triiodide ion in methanol, the charge distribution was determined by fitting experimental X-ray scattering data with the aid of molecular dynamics simulations. nih.gov The results showed an asymmetric charge distribution, with one terminal iodine atom being significantly more negative than the other. nih.gov
In a theoretical study of η5-cyclopentadienyl half-sandwich organochalcogenide complexes, the dipole moments were found to increase with the addition of methyl groups to the cyclopentadienyl ring, indicating an increase in the ionic character of the chemical bonding. mdpi.com
A Natural Bond Orbital (NBO) analysis of mercury(II) bis(N,N-dialkyldithiocarbamato) compounds pointed to the importance of charge transfer from the lone pair of a sulfur atom to an antibonding orbital of a mercury-sulfur bond (LP(S) → σ*(Hg–S)). mdpi.com This type of analysis provides a detailed picture of the electronic interactions that contribute to the bonding and stability of the molecule.
Advanced Applications in Chemical Science and Materials Engineering
Di-3-pyridylmercury as a Precursor in Complex Organic Synthesis
The primary application of this compound in complex organic synthesis is as a precursor for the transfer of 3-pyridyl groups. Organomercury compounds, despite their toxicity, are valued in certain contexts for their stability and well-defined reactivity. semanticscholar.org this compound can be considered a storable and manageable source of a 3-pyridyl nucleophile, which can be delivered to other metallic centers through a process called transmetalation. semanticscholar.org
This process is particularly relevant in the context of transition metal-catalyzed cross-coupling reactions. While not as common as organoboron or organotin reagents, diarylmercury compounds can participate in catalytic cycles with metals like palladium. thieme.dersc.org In a typical sequence, this compound would react with a palladium(0) complex in an oxidative addition or transmetalation step to form a pyridyl-palladium(II) intermediate. This intermediate can then undergo further reactions, such as reductive elimination, to form a new carbon-carbon bond, effectively transferring the 3-pyridyl moiety to an organic electrophile. This method provides a pathway to construct complex molecules containing the 3-pyridyl scaffold, which is a common feature in pharmaceuticals and other biologically active compounds.
Catalytic Roles of Organomercury Species (e.g., in Carbon-Carbon Bond Formation)
While organomercury compounds themselves are not typically employed as catalysts for carbon-carbon bond formation, they play a crucial stoichiometric role in catalytic cycles involving other metals. The true catalytic activity resides with a transition metal, most commonly palladium. thieme.dedeutscher-apotheker-verlag.de The role of the organomercury species, such as this compound, is that of a key reagent in a transmetalation step, which is fundamental to many cross-coupling reactions. thieme.deresearchgate.net
A well-documented example is the palladium-catalyzed coupling of arylmercuric salts with arylboronic acids, which proceeds without the need for a base or phosphine (B1218219) ligand. thieme.de A similar mechanistic pathway can be proposed for this compound. The cycle would involve:
Reaction of this compound with a palladium(0) source to generate a pyridyl-palladium species.
This palladium(II) intermediate then reacts with another coupling partner (e.g., an aryl halide or boronic acid).
The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.
Applications in the Development of Functional Materials
The structure of this compound, with its linear geometry and terminally located nitrogen atoms, makes it an intriguing candidate for the construction of functional materials. researchgate.net These applications primarily leverage its ability to act as a building block in supramolecular assemblies and the inherent photophysical properties of mercury-ligand systems.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound can function as a "metalloligand" or a linear "tecton" in crystal engineering. In this role, the mercury center acts as a rigid spacer, while the nitrogen atoms of the two pyridyl groups serve as coordination sites for other metal ions. This approach has been successfully demonstrated with the analogous compound, bis(4-pyridyl)mercury, which has been used to construct one-dimensional coordination polymers with various transition metals, including manganese, zinc, and nickel. researchgate.net
By reacting this compound with metal salts, it is possible to assemble extended networks where the this compound units bridge between secondary metal centers. The resulting structures can range from simple 1D chains to more complex 2D or 3D frameworks, depending on the coordination geometry of the secondary metal ion and the presence of other ancillary ligands. researchgate.net These materials, which fall under the categories of coordination polymers and potentially Metal-Organic Frameworks (MOFs), are of interest for applications in gas storage, catalysis, and sensing. bhu.ac.inunimi.it
Luminescent Properties of Mercury(II) Complexes with Pyridyl Ligands
Mercury(II) complexes that feature pyridyl-containing ligands are known to exhibit interesting luminescent properties. Research has shown that mercury(II) complexes with 2,6-bis(imino)pyridyl ligands display strong blue luminescence at room temperature, both in solution and in the solid state. thieme.dersc.orgrsc.org These emissions are generally attributed to ligand-centered π* → π transitions. rsc.org
The coordination of a pyridyl ligand to a d¹⁰ metal center like mercury(II) can lead to the emergence of fluorescence. For instance, while the free ligand may be non-emissive, its coordination to Hg²⁺ can "turn on" fluorescence. msu.edu The specific properties of these luminescent materials are influenced by the coordination environment of the mercury ion and the nature of the pyridyl ligand. The table below summarizes the fluorescent emission maxima for a series of 2,6-bis(imino)pyridyl mercury(II) chloride complexes, demonstrating the tunability of the emission wavelength.
| Complex (Ar group on imino-pyridyl ligand) | Emission Maximum (λ_em) in CH₂Cl₂ at 293 K |
| C₆H₅ | 395 nm |
| 2,6-ⁱPr₂C₆H₃ | 400 nm |
| 2,6-Me₂C₆H₃ | 407 nm |
| 2-MeC₆H₄ | 403 nm |
| 4-MeC₆H₄ | 427 nm |
| 2,4,6-Me₃C₆H₂ | 415 nm |
| 2,6-Et₂C₆H₃ | 403 nm |
| Data sourced from a study on five-coordinate 2,6-bis(imino)pyridyl mercury complexes. rsc.org |
This inherent luminescence makes mercury-pyridyl systems, including potential materials derived from this compound, candidates for applications in light-emitting devices and sensors. rsc.org
Strategic Use in Organometallic Methodologies for Selective Transformations
The strategic utility of this compound in selective transformations lies in its ability to cleanly deliver a 3-pyridyl anion equivalent under relatively mild conditions. Organometallic reagents like Grignard or organolithium compounds are often highly reactive and can be incompatible with sensitive functional groups. rsc.org Diarylmercury compounds are generally more tolerant of functional groups, allowing for more selective chemical manipulations. semanticscholar.org
The key transformation enabled by this compound is the selective formation of a bond between a 3-pyridyl group and a carbon or other atom via a transmetalation-cross-coupling sequence. For example, in a palladium-catalyzed reaction with an aryl halide, the 3-pyridyl group from the mercury compound can be selectively coupled, leaving other reactive sites in the molecule untouched. This selectivity is crucial in the multi-step synthesis of complex target molecules, where protecting group strategies might otherwise be required. The predictable reactivity of the C-Hg bond allows for its participation in specific, targeted steps of a larger synthetic route. thieme.de
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Di-3-pyridylmercury
The development of new, efficient, and selective synthetic routes for this compound is a primary area of future research. Traditional methods often involve multiple steps or starting materials that limit yield and applicability. One established synthesis involves the treatment of 3-pyridylmercuric acetate (B1210297) with a saturated solution of sodium thiosulfate (B1220275). acs.org
Future explorations are likely to focus on more direct and versatile methods. Drawing parallels from advances in organometallic synthesis, novel pathways could be investigated. For instance, a method developed for bis(4-pyridyl)mercury involves a two-step reaction starting from 4-iodopyridine, using iPrMgCl·LiCl and mercuric chloride, which could potentially be adapted for the 3-pyridyl isomer. rsc.org General routes for dialkylmercury compounds, such as the reaction of an organomercuric halide (RHgX) with potassium cyanide or the use of Grignard reagents with mercury (II) chloride, also present avenues for optimization and adaptation. libretexts.orgwikipedia.org The development of synthetic pathways that avoid harsh reagents and improve atom economy is a key trend in modern chemistry and will be crucial for the sustainable production of this compound and its derivatives. nih.govuochb.cz
Table 1: Comparison of Potential Synthetic Pathways for Di-pyridylmercury Compounds
| Method | Starting Materials | Key Reagents | Potential Advantages | Reference |
|---|---|---|---|---|
| Thiosulfate Method | 3-Pyridylmercuric acetate | Sodium thiosulfate | Established for 3-isomer | acs.org |
| Grignard Reaction | 3-Halopyridine | Magnesium, Mercury(II) chloride | General, versatile | wikipedia.org |
Advanced Characterization Techniques for Dynamic Processes
Understanding the behavior of this compound in solution and during the formation of larger assemblies requires sophisticated characterization techniques capable of probing dynamic processes in real-time. numberanalytics.com While standard techniques provide static structural information, emerging in-situ and operando methods are needed to observe the compound's behavior under reaction conditions. numberanalytics.com
Advanced electron microscopy, such as Transmission Electron Microscopy (TEM), can be used to visualize the assembly of coordination polymers at the nanoscale. numberanalytics.comadvancedsciencenews.com Furthermore, in-situ X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, can provide critical information on the oxidation state of the mercury center and its local coordination environment as it changes during a chemical reaction or self-assembly process. numberanalytics.comnumberanalytics.com These advanced techniques will be instrumental in understanding the kinetics and thermodynamics of framework formation and guest interactions. avs.org
Table 2: Advanced Characterization Techniques for Dynamic Analysis
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In-situ Transmission Electron Microscopy (TEM) | Real-time imaging of nanoparticle/crystal growth | Visualizing the self-assembly of coordination architectures. numberanalytics.comadvancedsciencenews.com |
| In-situ X-ray Absorption Spectroscopy (XAS) | Electronic structure, oxidation state, local coordination | Probing the Hg center during ligand exchange or polymer formation. numberanalytics.com |
| Neutron Scattering | Location of light atoms, dynamics of molecules | Studying guest molecule interactions within porous frameworks. numberanalytics.com |
Design of New Coordination Architectures with Tailored Functionalities
This compound, with its angular disposition of nitrogen donor atoms, is a compelling building block, or "tecton," for the construction of novel coordination polymers and metal-organic frameworks (MOFs). Unlike its linear isomer, bis(4-pyridyl)mercury, which tends to form linear or grid-like structures, the 120° angle between the pyridyl groups in the 3-isomer can lead to more complex and potentially porous three-dimensional networks. rsc.orgresearchgate.net
Future research will focus on reacting this compound with various metal centers to create diverse structural motifs. The goal is to design architectures with tailored functionalities, such as specific pore sizes for selective gas storage and separation or catalytically active sites. osti.govacs.org The ability of the pyridyl nitrogen to coordinate with metal ions, combined with the structural rigidity of the mercury center, allows for precise control over the resulting framework. rsc.orgnowgonggirlscollege.co.inuomustansiriyah.edu.iq The interplay of strong coordination bonds and weaker supramolecular interactions (like Hg···N or π–π stacking) will be a key area of investigation to control the final solid-state architecture. researchgate.netresearchgate.net
Deeper Mechanistic Understanding of Organomercury Reactivity
While organomercury compounds are known for the relative stability of the carbon-mercury bond, a deeper mechanistic understanding of its cleavage and formation is essential for advancing its application in synthesis and for appreciating its biological implications. wikipedia.orgnih.gov The reactivity of the Hg-C bond is influenced by the coordination environment of the mercury atom. nih.gov
Emerging research trends focus on elucidating the mechanisms of protolytic cleavage, where the Hg-C bond is broken by a proton source. Studies on related compounds have shown that increasing the coordination number of the mercury center can render the Hg-C bond more susceptible to cleavage. nih.gov This has implications for understanding the action of enzymes like organomercurial lyase (MerB), which detoxifies organomercurials by cleaving the Hg-C bond. nih.gov Investigating the kinetics and transition states of reactions involving this compound, such as transmetalation or its reactions with halogens, will provide fundamental insights applicable to broader organometallic chemistry. wikipedia.orgacs.org
Expansion of Catalytic and Materials Science Applications
The future applications of this compound are intrinsically linked to the development of new materials derived from it. As a robust building block for MOFs and coordination polymers, it holds potential in several key areas of materials science. sheffield.ac.ukmygermanuniversity.comosti.gov These materials could be designed to have high porosity, making them candidates for gas storage (e.g., for hydrogen or carbon dioxide) and for separations. osti.govnih.gov
In catalysis, the incorporation of this compound into frameworks containing catalytically active metal centers is a promising direction. hidenanalytical.commdpi.com The framework can provide site isolation and a unique chemical environment for the active sites, potentially leading to enhanced selectivity and activity in reactions such as oxidations, hydrogenations, and C-C bond formations. rsc.orgsciopen.com Furthermore, the unique electronic properties of organomercury compounds could be harnessed in the development of functional materials for electronics or sensing applications. case.eduacs.orgsciencepublishinggroup.com The exploration of these applications represents a significant emerging trend in the field. stle.orglidsen.comspringernature.comresearchgate.netscispace.com
Q & A
Q. How can researchers ensure their hypotheses about this compound’s applications are both novel and feasible?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
